molecular formula C18H12O2S B13747625 1-(Phenylsulfonyl)acenaphthylene CAS No. 26159-62-6

1-(Phenylsulfonyl)acenaphthylene

Cat. No.: B13747625
CAS No.: 26159-62-6
M. Wt: 292.4 g/mol
InChI Key: QWQBIQMISUFIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)acenaphthylene is an organic compound with the molecular formula C18H12O2S. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features a phenylsulfonyl group attached to the acenaphthylene core.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)acenaphthylene typically involves the sulfonylation of acenaphthylene. One common method includes the reaction of acenaphthylene with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)acenaphthylene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)acenaphthylene involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include the formation of reactive intermediates that can modify proteins or nucleic acids .

Comparison with Similar Compounds

1-(Phenylsulfonyl)acenaphthylene can be compared to other sulfonylated aromatic compounds, such as:

This compound is unique due to its combination of the acenaphthylene core and the phenylsulfonyl group, which imparts specific electronic and steric properties that are valuable in various applications.

Properties

CAS No.

26159-62-6

Molecular Formula

C18H12O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-(benzenesulfonyl)acenaphthylene

InChI

InChI=1S/C18H12O2S/c19-21(20,15-9-2-1-3-10-15)17-12-14-8-4-6-13-7-5-11-16(17)18(13)14/h1-12H

InChI Key

QWQBIQMISUFIRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.